molecular formula C26H26N4O3S B11087052 N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-59-8

N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11087052
CAS No.: 539808-59-8
M. Wt: 474.6 g/mol
InChI Key: XJKICFXLKHUHJA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached via a Williamson ether synthesis.

    Final Coupling: The final step involves coupling the triazole derivative with 2,4-dimethylphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxymethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its triazole moiety.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential as an antifungal agent, similar to other triazole derivatives.
  • Investigated for its potential anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.
  • Studied for its potential use in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily based on its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to various biological effects. The methoxyphenyl and phenoxymethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole derivative with broad-spectrum antifungal activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness:

  • The presence of both methoxyphenyl and phenoxymethyl groups in N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides unique chemical properties that can enhance its biological activity and selectivity.
  • The compound’s structure allows for diverse chemical modifications, making it a versatile building block for the synthesis of new derivatives with potentially improved properties.

Properties

CAS No.

539808-59-8

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-18-9-14-23(19(2)15-18)27-25(31)17-34-26-29-28-24(16-33-22-7-5-4-6-8-22)30(26)20-10-12-21(32-3)13-11-20/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

XJKICFXLKHUHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)C

Origin of Product

United States

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